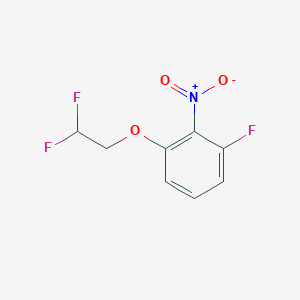
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H6F3NO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a fluoro group at the 2-position and a 2,2-difluoroethoxy group at the 6-position
Métodos De Preparación
The synthesis of 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-nitrofluorobenzene.
Reaction with Difluoroethanol: The 2-nitrofluorobenzene undergoes a nucleophilic substitution reaction with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Análisis De Reacciones Químicas
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Aplicaciones Científicas De Investigación
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene depends on its specific application. In general, the compound can interact with biological molecules through its nitro and fluoro groups, which can form hydrogen bonds and other interactions with enzymes and receptors. The difluoroethoxy group can also influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene can be compared with other nitrobenzene derivatives, such as:
2-Fluoronitrobenzene: Similar in structure but lacks the difluoroethoxy group, making it less versatile in certain applications.
4-Fluoronitrobenzene: The fluoro group is at the 4-position, which can lead to different reactivity and applications.
2,4-Difluoronitrobenzene:
These comparisons highlight the unique properties of this compound, particularly its combination of fluoro and difluoroethoxy groups, which can provide distinct advantages in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C8H6F3NO3 |
|---|---|
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethoxy)-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO3/c9-5-2-1-3-6(8(5)12(13)14)15-4-7(10)11/h1-3,7H,4H2 |
Clave InChI |
OLGBFVSCARYFCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])OCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


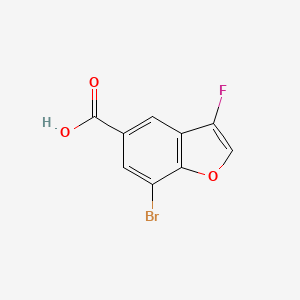
![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B15203127.png)
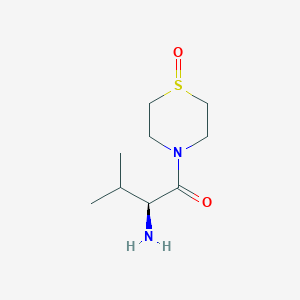
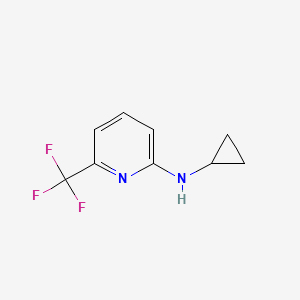
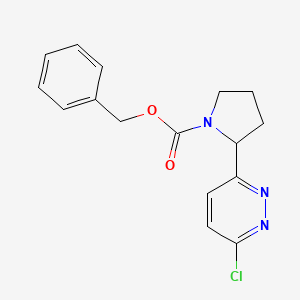
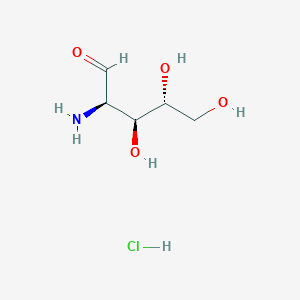
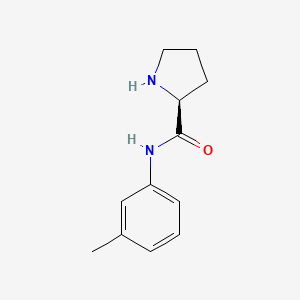
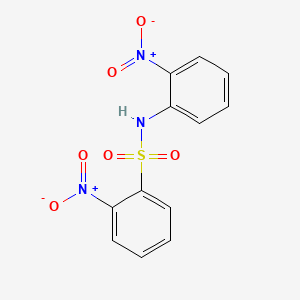
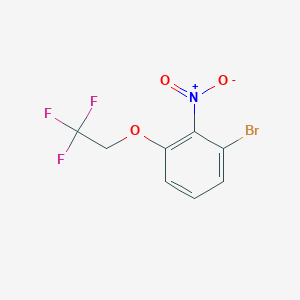
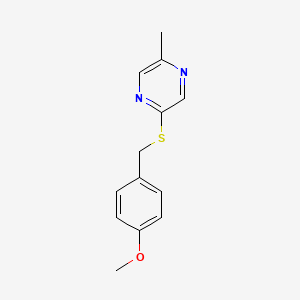
![4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline](/img/structure/B15203221.png)
![2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B15203237.png)


